molecular formula C23H27N5O2S B11253439 6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11253439
M. Wt: 437.6 g/mol
InChI Key: CUYMQNKCCBPTJJ-UHFFFAOYSA-N
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Description

6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, including a methyl group, a p-tolyl group, and a tosylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with p-toluidine.

    Incorporation of the Tosylpiperazine Moiety: The final step involves the reaction of the intermediate with tosylpiperazine under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the tosyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield p-toluic acid, while reduction of the pyrimidine ring may produce tetrahydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA, RNA, and proteins. Its ability to interact with these targets can provide insights into the mechanisms of action of related compounds.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(4-piperazin-1-yl)pyrimidin-4-amine: Lacks the tosyl and p-tolyl groups, which may affect its chemical reactivity and biological activity.

    N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine: Lacks the methyl group, which may influence its overall properties.

    6-methyl-N-(p-tolyl)pyrimidin-4-amine: Lacks the tosylpiperazine moiety, which may alter its interactions with biological targets.

Uniqueness

The presence of the tosylpiperazine moiety in 6-methyl-N-(p-tolyl)-2-(4-tosylpiperazin-1-yl)pyrimidin-4-amine distinguishes it from other similar compounds. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-17-4-8-20(9-5-17)25-22-16-19(3)24-23(26-22)27-12-14-28(15-13-27)31(29,30)21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26)

InChI Key

CUYMQNKCCBPTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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